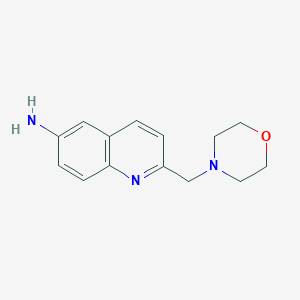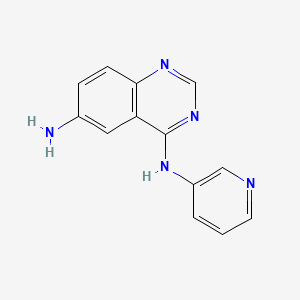
1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is an organic compound that belongs to the class of cyclopropanamines. It is characterized by the presence of a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride typically involves the reaction of 4-chloropyridine with cyclopropanamine under specific conditions. One method involves the use of toluene as a solvent and sodium methoxide as a base. The reaction is carried out under reflux conditions, followed by the addition of glacial acetic acid to adjust the pH .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce cyclopropylamines .
Wissenschaftliche Forschungsanwendungen
1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione: This compound belongs to the class of phthalimides and has similar structural features.
4-Acetyl-2-chloropyridine: This compound is a derivative of pyridine with an acetyl group at the 4-position.
Uniqueness
1-(4-Chloropyridin-2-yl)cyclopropanamine dihydrochloride is unique due to its cyclopropane ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H11Cl3N2 |
|---|---|
Molekulargewicht |
241.5 g/mol |
IUPAC-Name |
1-(4-chloropyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H9ClN2.2ClH/c9-6-1-4-11-7(5-6)8(10)2-3-8;;/h1,4-5H,2-3,10H2;2*1H |
InChI-Schlüssel |
GRBKNGLWKQYKFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=NC=CC(=C2)Cl)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



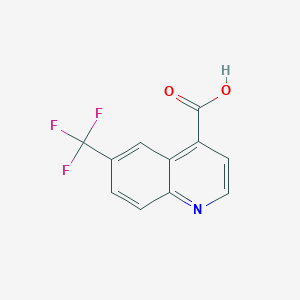
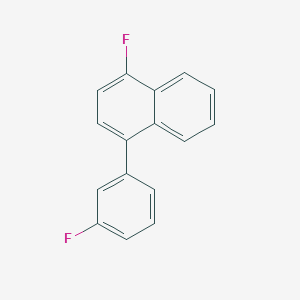
![1-Ethyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871009.png)

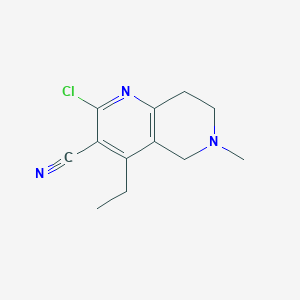

![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11871049.png)
![6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871052.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl-](/img/structure/B11871058.png)
![8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11871065.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B11871070.png)
